Superior ACE Inhibitory Potency of Val-Tyr Relative to Tyr-Containing Dipeptide Panel
In a head-to-head comparison of dipeptides generated by muscle dipeptidyl peptidases, Val-Tyr (VY) exhibited the strongest ACE inhibitory activity among all assayed compounds, with an IC50 of 4.6 μM. Competing dipeptides Arg-Ser, Arg-Phe, Gly-Phe, Met-Ala, and Val-Gly all demonstrated weaker inhibition under identical experimental conditions [1]. In a separate study of six peptides isolated from protease-treated royal jelly, Val-Tyr (IC50 = 0.020 mg/mL) ranked second in potency behind Ile-Tyr (IC50 = 0.008 mg/mL), while demonstrating 7,750-fold greater activity than Lys-Ser (IC50 = 155 mg/mL) [2]. These data establish Val-Tyr as a high-potency ACE inhibitory dipeptide suitable for applications requiring robust in vitro enzyme inhibition.
| Evidence Dimension | ACE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Val-Tyr: 4.6 μM; 0.020 mg/mL (≈71 μM) |
| Comparator Or Baseline | Arg-Ser (strong, value not specified); Arg-Phe, Gly-Phe, Met-Ala, Val-Gly (all weaker); Ile-Tyr: 0.008 mg/mL; Lys-Ser: 155 mg/mL |
| Quantified Difference | Val-Tyr IC50 = 4.6 μM vs. all other assayed dipeptides weaker; Val-Tyr vs. Lys-Ser: 7,750-fold more potent |
| Conditions | In vitro ACE inhibition assay using synthetic substrates; royal jelly hydrolysate peptide isolation via ODS column and preparative HPLC |
Why This Matters
This head-to-head potency data enables researchers to select Val-Tyr as a positive control or reference inhibitor with well-characterized activity relative to a panel of structurally related dipeptides.
- [1] Sentandreu MÁ, Toldrá F. Oligopeptides hydrolysed by muscle dipeptidyl peptidases can generate angiotensin-I converting enzyme inhibitory dipeptides. Eur Food Res Technol. 2007;224(6):785-790. View Source
- [2] Matsui T, Yukiyoshi A, Doi S, et al. Isolation and identification of angiotensin I-converting enzyme inhibitory peptides from protease-treated royal jelly. Nippon Shokuhin Kagaku Kogaku Kaishi. 2003;50(7):310-315. View Source
